molecular formula C22H20N4O5S B2458420 6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111993-00-0

6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2458420
CAS RN: 1111993-00-0
M. Wt: 452.49
InChI Key: MRXWNWHUXJOTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Research demonstrates innovative synthesis techniques for quinazolinone derivatives, emphasizing their potential in creating new molecules with significant biological activities. For example, studies have explored facile synthesis methods for dihydro-oxazolo and dihydro-thiazolo quinazolinones, showcasing the versatility of quinazolinone scaffolds in medicinal chemistry (Chern et al., 1988).

Antimicrobial Activity

  • Quinazolinone derivatives have been evaluated for their antimicrobial properties. A variety of novel quinazolinone-based compounds have been synthesized and tested for in vitro antioxidant, antibacterial, and antifungal activities, showing significant potential as bioactive agents (Adhikari et al., 2012).

Anticancer and Antitumor Activities

  • The exploration of quinazolinone derivatives extends into anticancer and antitumor research. Specific studies have synthesized new series of quinazolinone compounds, evaluating them for their potential as tubulin polymerization inhibitors and vascular disrupting agents, indicating their promising applications in cancer therapy (Driowya et al., 2016).

Antioxidant and Cytotoxic Activities

  • The antioxidant and cytotoxic activities of quinazolinone derivatives have also been investigated, with some studies developing hybrid molecules that exhibit significant therapeutic properties, including high antioxidant activity compared to standard agents like ascorbic acid and Trolox (Pele et al., 2022).

properties

IUPAC Name

7-methyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-12(2)30-14-6-4-13(5-7-14)20-24-19(31-25-20)10-32-22-23-16-9-18-17(28-11-29-18)8-15(16)21(27)26(22)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWNWHUXJOTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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